3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15068587
InChI: InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35)
SMILES:
Molecular Formula: C27H32N4O3S
Molecular Weight: 492.6 g/mol

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS No.:

Cat. No.: VC15068587

Molecular Formula: C27H32N4O3S

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one -

Specification

Molecular Formula C27H32N4O3S
Molecular Weight 492.6 g/mol
IUPAC Name 3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35)
Standard InChI Key LOIZBJVKBCDYBR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

Introduction

The compound 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule featuring a quinazolinone core with diverse functional groups that enhance its potential biological activity. This compound includes a thioxo group, a piperazine ring, and a methoxyphenyl substituent, contributing to its unique chemical properties. The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple synthetic steps. These steps highlight the complexity and precision required in synthesizing this compound while ensuring high yield and purity.

Biological Activity and Potential Applications

Research indicates that compounds similar to 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant biological activities. These may include interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders. The piperazine moiety is particularly noteworthy as many derivatives demonstrate antipsychotic and anxiolytic effects, suggesting that this compound may also possess similar pharmacological properties.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Here is a comparison table highlighting their structural features and unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-(4-(4-methoxyphenyl)piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridineContains a pyrrolo structure instead of quinazolinoneMay exhibit different receptor selectivity
1-(4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperazine)Features a trifluoromethyl substituentPotentially alters electronic properties affecting biological activity
7-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazoleIncorporates an indazole coreDifferent pharmacological profile due to distinct core structure

Research Findings and Future Directions

Interaction studies involving 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that its unique structure allows it to interact with specific molecular targets, potentially modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. Techniques such as radiolabeled binding assays and computational docking studies are commonly employed to assess these interactions.

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